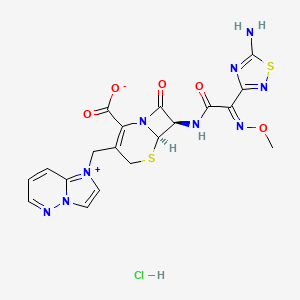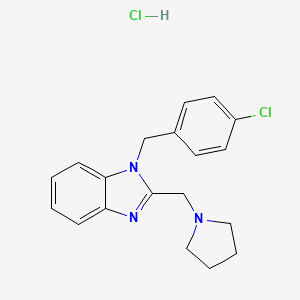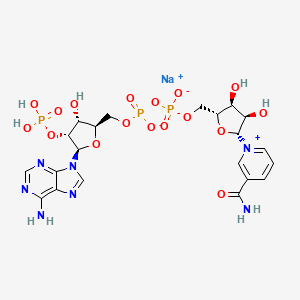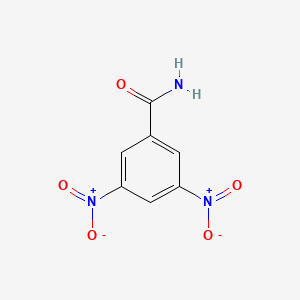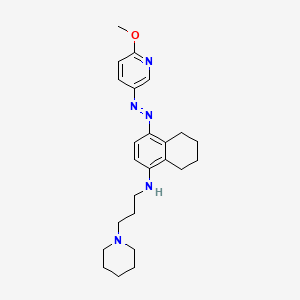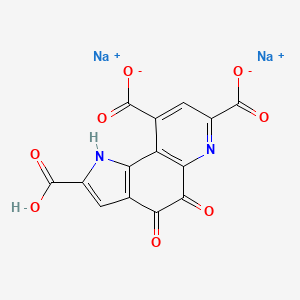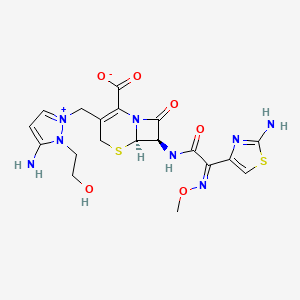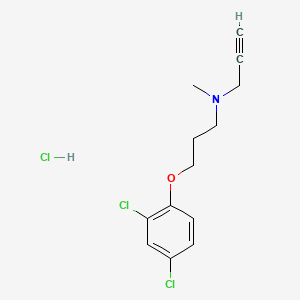
Chlorhydrate de clorgyline
Vue d'ensemble
Description
Le chlorhydrate de clorgyline est un inhibiteur irréversible puissant et sélectif de la monoamine oxydase A (MAO-A). Il est structurellement apparenté à la pargyline et est principalement utilisé dans la recherche scientifique. Le this compound a été étudié pour ses propriétés antidépressives potentielles et sa capacité à inhiber les activités de la pompe d'efflux de certains champignons .
Applications De Recherche Scientifique
Clorgyline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including cycloaddition reactions.
Biology: Clorgyline hydrochloride is used to study the inhibition of monoamine oxidase A and its effects on neurotransmitter levels.
Industry: Clorgyline hydrochloride is used in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
Target of Action
Clorgyline hydrochloride is an irreversible and selective inhibitor of Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Mode of Action
As a selective MAO-A inhibitor, clorgyline hydrochloride binds to the active site of the MAO-A enzyme, preventing it from breaking down monoamines . This results in an increase in the levels of these neurotransmitters, which can affect mood and behavior .
Biochemical Pathways
The primary biochemical pathway affected by clorgyline hydrochloride is the monoaminergic system, specifically the metabolic pathways of serotonin, norepinephrine, and dopamine . By inhibiting MAO-A, clorgyline hydrochloride prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged neurotransmitter activity .
Pharmacokinetics
As a small molecule, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
The inhibition of MAO-A by clorgyline hydrochloride leads to increased levels of monoamine neurotransmitters. This can result in various effects, depending on the specific neurotransmitter involved. For example, increased serotonin levels can lead to mood elevation, making clorgyline hydrochloride potentially useful as an antidepressant .
Action Environment
The action of clorgyline hydrochloride can be influenced by various environmental factors. For instance, the presence of certain substances, such as tyramine in food, can interact with MAO inhibitors, leading to a potentially dangerous increase in blood pressure . Therefore, individuals taking MAO inhibitors like clorgyline hydrochloride are often advised to avoid foods high in tyramine .
Analyse Biochimique
Biochemical Properties
Clorgyline hydrochloride is known to interact with the enzyme monoamine oxidase A (MAO-A), inhibiting its function . This interaction is selective and irreversible . It has also been found to bind with high affinity to the σ1 receptor and the I2 imidazoline receptor .
Cellular Effects
In high-grade prostate cancer cells, Clorgyline hydrochloride has been observed to induce secretory differentiation . It also downregulates EZH2, a critical component of the Polycomb Group (PcG) complex that represses the expression of differentiation-related genes .
Molecular Mechanism
The molecular mechanism of Clorgyline hydrochloride involves the irreversible inhibition of monoamine oxidase A (MAO-A), an enzyme that degrades monoamines . This inhibition is selective, meaning it does not significantly affect other enzymes .
Metabolic Pathways
Clorgyline hydrochloride is involved in the metabolic pathway of monoamines, where it inhibits the enzyme monoamine oxidase A (MAO-A)
Méthodes De Préparation
Le chlorhydrate de clorgyline peut être synthétisé par une série de réactions chimiques. La voie de synthèse implique généralement la réaction du 2,4-dichlorophénol avec la propargylamine en présence d'une base pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec l'iodure de méthyle pour donner la clorgyline. L'étape finale implique la conversion de la clorgyline en sa forme de sel chlorhydrate .
Analyse Des Réactions Chimiques
Le chlorhydrate de clorgyline subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit dans des conditions spécifiques pour donner des formes réduites.
Substitution : Le this compound peut subir des réactions de substitution, en particulier avec les nucléophiles.
Cycloaddition : Le composé contient un groupe alcyne, ce qui lui permet de participer à des réactions de cycloaddition azide-alcyne catalysées par le cuivre (CuAAC).
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs, les nucléophiles et les catalyseurs au cuivre. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques, y compris les réactions de cycloaddition.
Biologie : Le this compound est utilisé pour étudier l'inhibition de la monoamine oxydase A et ses effets sur les niveaux de neurotransmetteurs.
Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments et comme outil dans la découverte de médicaments
Mécanisme d'action
Le this compound exerce ses effets en inhibant irréversiblement la monoamine oxydase A (MAO-A). Cette inhibition empêche la dégradation des neurotransmetteurs monoamines tels que la sérotonine, la norépinéphrine et la dopamine, ce qui entraîne une augmentation des niveaux de ces neurotransmetteurs dans le cerveau. Le this compound se lie également avec une forte affinité au récepteur sigma-1 et au récepteur imidazoline, contribuant à ses effets pharmacologiques .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de clorgyline est structurellement apparenté à d'autres inhibiteurs de la monoamine oxydase tels que la pargyline et la sélégiline. Il est unique en raison de sa sélectivité pour la MAO-A par rapport à la MAO-B. Des composés similaires comprennent :
Pargyline : Un autre inhibiteur de la MAO ayant une structure similaire mais une sélectivité moindre pour la MAO-A.
Sélégiline : Un inhibiteur sélectif de la MAO-B utilisé dans le traitement de la maladie de Parkinson.
Phénelzine : Un inhibiteur non sélectif de la MAO utilisé comme antidépresseur
La forte sélectivité du this compound pour la MAO-A et sa capacité à inhiber les activités de la pompe d'efflux chez les champignons en font un outil précieux dans la recherche scientifique.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAZDLONIUABKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045778 | |
| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17780-75-5 | |
| Record name | Clorgyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17780-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorgyline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLORGILINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38V165133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


